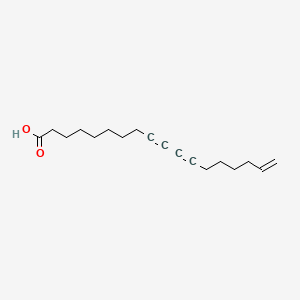
2-methyloxirane;(E)-octadec-9-enoic acid;oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyloxirane;(E)-octadec-9-enoic acid;oxirane is a complex polymeric compound. It is formed by the polymerization of oxirane (ethylene oxide) and 2-methyl-oxirane (propylene oxide) with di-(9Z)-9-octadecenoate. This compound is known for its unique properties, which make it useful in various industrial applications, particularly as a surfactant and emulsifying agent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyloxirane;(E)-octadec-9-enoic acid;oxirane typically involves the polymerization of oxirane and 2-methyl-oxirane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure. The di-(9Z)-9-octadecenoate is introduced during the polymerization process to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous polymerization reactors. The process involves the precise control of monomer feed rates, catalyst concentration, and reaction conditions to achieve consistent product quality. The final product is then purified and formulated for various applications.
化学反应分析
Types of Reactions
2-methyloxirane;(E)-octadec-9-enoic acid;oxirane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can modify the polymer structure, leading to changes in its physical and chemical properties.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups, altering its characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under mild conditions to prevent degradation of the polymer.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used in substitution reactions. The conditions vary depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can produce partially hydrogenated polymers. Substitution reactions can yield a wide range of functionalized polymers with different properties.
科学研究应用
2-methyloxirane;(E)-octadec-9-enoic acid;oxirane has numerous scientific research applications, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the preparation of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems due to its ability to form stable emulsions and encapsulate active pharmaceutical ingredients.
Industry: Applied in the production of lubricants, coatings, and adhesives due to its unique properties.
作用机制
The mechanism of action of 2-methyloxirane;(E)-octadec-9-enoic acid;oxirane involves its ability to interact with various molecular targets through its functional groups. The polymer can form micelles and emulsions, which enhance the solubility and stability of hydrophobic compounds. The di-(9Z)-9-octadecenoate moiety provides hydrophobic interactions, while the oxirane and 2-methyl-oxirane units offer hydrophilic interactions, making it an effective surfactant.
相似化合物的比较
Similar Compounds
- Oxirane, 2-methyl-, polymer with oxirane, mono (2-ethylhexyl) ether
- Oxirane, 2-methyl-, polymer with oxirane, mono (2-propylheptyl) ether
- Oxirane, 2-methyl-, polymer with oxirane, ether with 1,2,3-propanetriol (3:1)
Uniqueness
2-methyloxirane;(E)-octadec-9-enoic acid;oxirane is unique due to the presence of the di-(9Z)-9-octadecenoate moiety, which imparts distinct hydrophobic properties. This makes it particularly effective in applications requiring strong emulsifying and surfactant properties. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic interactions, enhancing its versatility in various applications.
属性
CAS 编号 |
67167-17-3 |
|---|---|
分子式 |
C41H78O6 |
分子量 |
667.1 g/mol |
IUPAC 名称 |
2-methyloxirane;(E)-octadec-9-enoic acid;oxirane |
InChI |
InChI=1S/2C18H34O2.C3H6O.C2H4O/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-2-4-3;1-2-3-1/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);3H,2H2,1H3;1-2H2/b2*10-9+;; |
InChI 键 |
VKNOHTGNTCEBDM-AFVZMACWSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CC1CO1.C1CO1 |
手性 SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)O.CCCCCCCC/C=C/CCCCCCCC(=O)O.CC1OC1.C1OC1 |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CC1CO1.C1CO1 |
Key on ui other cas no. |
67167-17-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





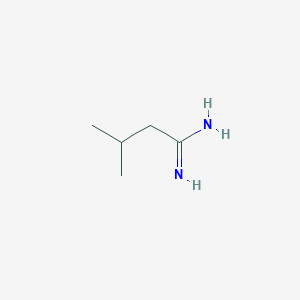

![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-heptadecanoyloxypropyl] heptadecanoate](/img/structure/B1624008.png)

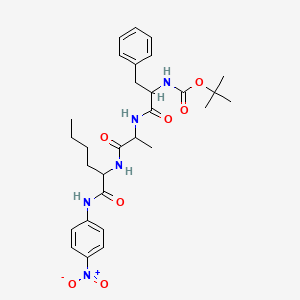
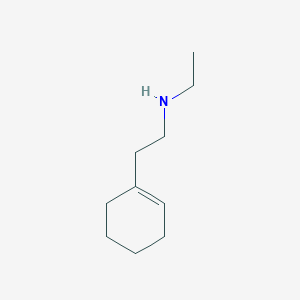

![2-[(2,4-Dichlorophenyl)methylidene]-6-[(2-methylphenyl)methoxy]-1-benzofuran-3-one](/img/structure/B1624016.png)
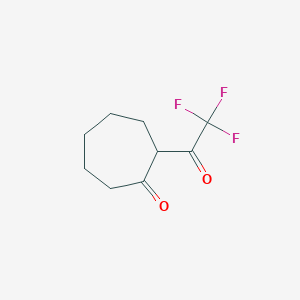
![7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B1624018.png)
